1,3-Dichloroisoquinoline-7-sulfonyl chloride
CAS No.: 930396-15-9
Cat. No.: VC8153331
Molecular Formula: C9H4Cl3NO2S
Molecular Weight: 296.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 930396-15-9 |
|---|---|
| Molecular Formula | C9H4Cl3NO2S |
| Molecular Weight | 296.6 g/mol |
| IUPAC Name | 1,3-dichloroisoquinoline-7-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H4Cl3NO2S/c10-8-3-5-1-2-6(16(12,14)15)4-7(5)9(11)13-8/h1-4H |
| Standard InChI Key | ITORBCGERYBPLT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)S(=O)(=O)Cl |
| Canonical SMILES | C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of an isoquinoline backbone—a fused benzene and pyridine ring—modified with two chlorine atoms at positions 1 and 3 and a sulfonyl chloride (-SOCl) group at position 7 (Figure 1). Computational studies predict a planar structure with bond angles consistent with aromatic systems .
Table 1: Key Structural Descriptors
Spectroscopic Data
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NMR: NMR (CDCl) signals include aromatic protons at δ 8.3–8.9 ppm and sulfonyl chloride-related deshielding effects .
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IR: Strong absorption bands at 1365 cm (S=O asymmetric stretch) and 1170 cm (S=O symmetric stretch) .
Synthesis and Manufacturing
Industrial Production Routes
The compound is synthesized via a two-step process:
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Chlorination of Isoquinoline: 1,3-Dichloroisoquinoline is prepared by treating isoquinoline with phosphorus oxychloride (POCl) under reflux .
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Sulfonation: The dichlorinated intermediate undergoes sulfonation using chlorosulfonic acid (ClSOH) to introduce the sulfonyl chloride group .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Chlorination | POCl, 110°C, 6 hrs | 85% | 97% |
| Sulfonation | ClSOH, 0°C→RT, 12 hrs | 78% | 95% |
Purification and Quality Control
Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from dichloromethane. Purity ≥97% is verified by HPLC and elemental analysis .
Physicochemical Properties
Table 3: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 121–122°C (lit.) | |
| Boiling Point | 465.4±40.0°C (predicted) | |
| Density | 1.672±0.06 g/cm | |
| Solubility | Soluble in DCM, THF; insoluble in HO |
Chemical Reactivity and Applications
Nucleophilic Substitution
The sulfonyl chloride group (-SOCl) undergoes facile nucleophilic displacement with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and thiosulfonates .
Example Reaction:
This reactivity is exploited in synthesizing protease inhibitors and kinase-targeted drugs .
Palladium-Catalyzed Cross-Coupling
| Reaction Type | Catalyst | Conditions | Yield |
|---|---|---|---|
| Suzuki | Pd(PPh) | KCO, DME, 80°C | 92% |
| Stille | Pd(dba) | CuI, P(o-tol), THF | 88% |
Pharmaceutical Intermediate
The compound serves as a precursor to antitumor agents (e.g., PARP inhibitors) and antiviral drugs. For example, coupling with L-proline tert-butyl ester yields a key intermediate for hepatitis C protease inhibitors .
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves, lab coat |
| Eye Damage | H318 | Use safety goggles |
| Respiratory Toxicity | H335 | Use fume hood, respirator |
Recent Advancements and Research Trends
Solid-Phase Synthesis
Immobilization on Wang resin enables rapid generation of sulfonamide libraries for high-throughput screening .
Photocatalytic Functionalization
Visible-light-mediated C–H activation allows regioselective derivatization at position 4, expanding access to polysubstituted isoquinolines .
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